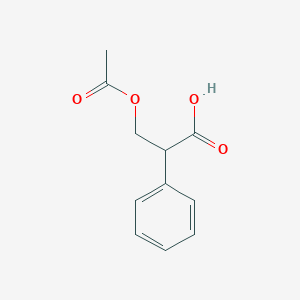

3-Acetoxy-2-phenylpropanoic acid

Description

Properties

IUPAC Name |

3-acetyloxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)15-7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGQBORIYFGJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448420 | |

| Record name | 3-Acetoxy-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14510-36-2 | |

| Record name | 3-Acetoxy-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[(Acetyloxy)methyl]benzeneacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8ZB7U6HFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Acetoxy-2-phenylpropanoic acid chemical properties

An In-depth Technical Guide to 3-Acetoxy-2-phenylpropanoic Acid

Introduction

This compound is an organic compound and a derivative of phenylpropanoic acid. Its structure, featuring a carboxylic acid, a phenyl group, and an acetoxy group, makes it a subject of interest in organic synthesis and potentially as a pharmaceutical intermediate. This document provides a comprehensive overview of its chemical properties, available experimental data, and synthesis considerations, tailored for professionals in research and drug development.

Chemical and Physical Properties

The properties of this compound have been compiled from various sources. It is typically a white to off-white crystalline powder, which is stable under normal conditions.[1] It exhibits slight solubility in water but is soluble in most organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 14510-36-2[1][2], 37504-67-9[3] | N/A |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 94-97°C | [1] |

| Density | 1.23 g/cm³ | [1] |

| Solubility | Slightly soluble in water; Soluble in most organic solvents | [1] |

(Note: Different CAS numbers may refer to different stereoisomers or have been assigned by different suppliers. The (R)-enantiomer is assigned CAS number 131682-38-7[5])

Spectroscopic Data

While specific spectral data for this compound is not publicly available in the search results, suppliers indicate the availability of NMR, HPLC, and LC-MS data for characterization.[2] For context, spectral data for the related compound, 3-phenylpropanoic acid, is well-documented.

For 3-Phenylpropanoic Acid (CAS: 501-52-0):

-

¹H NMR (400 MHz, CDCl₃): δ 7.34 – 7.17 (m, 5H), 2.97 (t, J = 7.8 Hz, 2H), 2.69 (t, J = 7.8 Hz, 2H).[6]

-

¹³C NMR (101 MHz, CDCl₃): δ 179.82, 140.28, 128.71, 128.41, 126.52, 35.64, 30.73.[6]

-

Mass Spectrometry: The mass spectrum for 3-phenylpropanoic acid is available and shows characteristic fragmentation patterns.[7][8]

Researchers would need to perform analytical characterization on synthesized or purchased samples of this compound to obtain its specific spectral profile.

Experimental Protocols

General Synthesis Pathway

A plausible and common method for the synthesis of this compound involves the acetylation of its corresponding hydroxyl precursor, 3-hydroxy-2-phenylpropanoic acid. This is a standard esterification reaction.

Reaction: Acetylation of 3-Hydroxy-2-phenylpropanoic acid.

Materials:

-

3-Hydroxy-2-phenylpropanoic acid (CAS: 529-64-6)

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., pyridine or triethylamine) or acid catalyst

-

Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Dissolve 3-hydroxy-2-phenylpropanoic acid in an appropriate anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the acetylating agent (acetic anhydride or acetyl chloride) and the catalyst/base.

-

Allow the reaction mixture to stir at room temperature until the reaction is complete, monitoring by a suitable method like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a dilute acid solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications

There is limited direct information in the public domain regarding the specific biological activities or signaling pathway involvement of this compound. However, the parent structure, phenylpropanoic acid, and its derivatives are known for various biological effects.

-

Antimicrobial Activity: Phenylpropanoic acids have been found to inhibit pathogenic bacteria and fungi such as Escherichia coli, Staphylococcus aureus, and Candida albicans.[9] Chlorinated derivatives of 3-phenylpropanoic acid isolated from marine actinomycetes have demonstrated significant and selective activities against E. coli and S. aureus.[10] One study determined the Minimum Inhibitory Concentration (MIC) of 3-phenylpropanoic acid (hydrocinnamic acid) against E. coli to be 2048 µg/mL.[11]

-

Pharmaceutical Intermediate: The compound is listed for use in chemical research and the synthesis of pharmaceuticals.[1] Its structural motifs are found in various biologically active molecules, suggesting its potential as a building block in drug discovery. The (R)-isomer is noted for its use in the analytical method development and quality control during the commercial production of Scopolamine.[5]

-

Other Uses: The related 3-phenylpropanoic acid is used as a flavoring agent, in food preservation, and in cosmetics.[12]

The biological profile of this compound itself remains an area for further investigation. The logical relationship suggests its potential as a prodrug that could be hydrolyzed in vivo to release 3-hydroxy-2-phenylpropanoic acid.

Caption: Relationship between this compound and its potential uses.

References

- 1. This compound - Cas No: 14510-36-2, Purity 98%, Molecular Weight 208.2, Appearance Solid at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. 14510-36-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS#:37504-67-9 | Chemsrc [chemsrc.com]

- 4. 2-Acetoxy-3-phenylpropanoic acid | C11H12O4 | CID 11106576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]

- 7. researchgate.net [researchgate.net]

- 8. massbank.eu [massbank.eu]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

(R)-3-Acetoxy-2-phenylpropanoic acid characterization data

An In-depth Technical Guide on the Characterization of (R)-3-Acetoxy-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Acetoxy-2-phenylpropanoic acid is a chiral carboxylic acid with potential applications in pharmaceutical synthesis and development. As an intermediate or a derivative of biologically active molecules, its comprehensive characterization is crucial for quality control, regulatory compliance, and understanding its physicochemical properties. This guide provides a detailed overview of the analytical techniques and expected data for the structural elucidation and purity assessment of (R)-3-Acetoxy-2-phenylpropanoic acid. It includes predicted physicochemical and spectroscopic data, detailed experimental protocols for its characterization, and a generalized workflow for the analytical process.

Physicochemical Properties

The physical and chemical properties of (R)-3-Acetoxy-2-phenylpropanoic acid are summarized in the table below. While some data for the racemic mixture is available, specific experimental values for the (R)-enantiomer are limited. The provided data is a combination of reported values for similar compounds and predicted data.[1][2]

| Property | Value (Predicted or Representative) | Data Source/Method |

| Molecular Formula | C₁₁H₁₂O₄ | Calculation |

| Molecular Weight | 208.21 g/mol | Calculation |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 94-97 °C (for racemic mixture) | DSC/Melting Point Apparatus |

| Density | 1.23 g/cm³ (for racemic mixture) | Pycnometry |

| Solubility | Slightly soluble in water, soluble in most organic solvents (e.g., Methanol, Chloroform, Ethyl Acetate) | Solubility Test |

| Optical Rotation [α]D | Specific rotation value dependent on concentration and solvent | Polarimetry |

Spectroscopic Data

The following tables present the predicted spectroscopic data for (R)-3-Acetoxy-2-phenylpropanoic acid based on the analysis of its functional groups and related compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| 7.20-7.40 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~4.40-4.50 | Multiplet | 2H | -CH₂-OAc |

| ~3.80-3.90 | Triplet | 1H | -CH(Ph)- |

| ~2.00 | Singlet | 3H | -OCOCH₃ |

Predicted spectrum based on typical chemical shifts for carboxylic acids, phenyl, and acetoxy groups.[3][4][5][6]

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | -C OOH |

| ~170 | -OC O-CH₃ |

| ~135-140 | Aromatic (Quaternary C) |

| ~127-130 | Aromatic (CH) |

| ~65-70 | -C H₂-OAc |

| ~50-55 | -C H(Ph)- |

| ~20-21 | -OCOC H₃ |

Predicted spectrum based on typical chemical shifts for carboxylic acids, phenyl, and acetoxy groups.[3][4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1760 | Strong | C=O stretch (Ester) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1230 | Strong | C-O stretch (Ester/Acid) |

| 3000-3100 | Medium | C-H stretch (Aromatic) |

| 2850-3000 | Medium | C-H stretch (Aliphatic) |

Predicted data based on characteristic vibrational frequencies of functional groups.[3][4]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 208 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | High | [M - OCOCH₃]⁺ |

| 107 | High | [C₆H₅CHCH₂]⁺ or rearrangement product |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 43 | High | [CH₃CO]⁺ |

Predicted fragmentation pattern under Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the characterization of (R)-3-Acetoxy-2-phenylpropanoic acid are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent like methylene chloride or diethyl ether.[7][8]

-

Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid compound.[7][8][9]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean salt plate should be run and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (GC-MS with Derivatization):

-

Derivatization (Silylation): To increase volatility for GC analysis, the carboxylic acid group can be derivatized.

-

Dry a small amount of the sample (1-2 mg) under a stream of nitrogen.

-

Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., acetonitrile).

-

Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to complete the reaction.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., HP-5MS).

-

Employ a temperature program to separate the components, for example, starting at 70°C and ramping up to 250°C.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of the (R)-enantiomer.

Protocol:

-

Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating enantiomers of carboxylic acids.[10][11]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.

-

Sample Preparation: Dissolve the sample in the mobile phase at a low concentration (e.g., 1 mg/mL).

-

Analysis:

-

Inject the sample onto the column and monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

-

The retention times of the (R) and (S) enantiomers will differ.

-

Determine the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the characterization of a chiral organic compound like (R)-3-Acetoxy-2-phenylpropanoic acid.

Caption: General workflow for the characterization of a chiral organic acid.

Signaling Pathways and Biological Context

As a derivative of phenylpropanoic acid, this compound may interact with various biological pathways. Phenylpropanoic acids are known to be involved in metabolic pathways and can act as neuromodulators.[12] For instance, phenylacetic acid, a related compound, influences dopamine release.[12] The specific biological activity and signaling pathway involvement of (R)-3-Acetoxy-2-phenylpropanoic acid would require dedicated biological screening and investigation.

The following diagram illustrates a hypothetical experimental workflow to screen for such biological activity.

Caption: Hypothetical workflow for investigating biological activity.

Conclusion

The comprehensive characterization of (R)-3-Acetoxy-2-phenylpropanoic acid requires a multi-technique analytical approach. While experimental data for this specific enantiomer is not widely published, this guide provides a robust framework based on established principles and data from analogous compounds. The detailed protocols and expected spectroscopic data serve as a valuable resource for researchers in the synthesis, quality control, and development of pharmaceuticals and other fine chemicals involving this molecule. Further empirical studies are necessary to confirm the predicted data and to explore the biological significance of this compound.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 2-Acetoxy-3-phenylpropanoic acid | C11H12O4 | CID 11106576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 12. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Acetoxy-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-2-phenylpropanoic acid is a carboxylic acid derivative belonging to the phenylpropanoid class of compounds. Its structure, featuring a phenyl ring, a propanoic acid backbone, and an acetoxy group, makes it an interesting molecule for various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a proposed synthetic route, and a discussion of its potential biological relevance, tailored for a scientific audience.

IUPAC Name and Chemical Structure

The unambiguous identification of a chemical entity is paramount in scientific discourse. The compound with the chemical formula C₁₁H₁₂O₄ is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound

The structure consists of a propanoic acid molecule substituted with a phenyl group at the second carbon (α-carbon) and an acetoxy group at the third carbon (β-carbon).

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 94-97 °C | |

| Density | 1.23 g/cm³ | |

| Solubility | Slightly soluble in water, soluble in most organic solvents | |

| CAS Number | 37504-67-9 |

Proposed Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-phenylpropanoic Acid (Tropic Acid)

This step can be achieved via an Ivanov reaction between phenylacetic acid and formaldehyde.[2]

-

Materials:

-

Phenylacetic acid

-

Isopropylmagnesium chloride (Grignard reagent)

-

Formaldehyde

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (for acidification)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, dissolve phenylacetic acid in anhydrous diethyl ether or THF.

-

Cool the solution in an ice bath and slowly add a solution of isopropylmagnesium chloride. The Grignard reagent will deprotonate the phenylacetic acid to form the dianion (Ivanov reagent).

-

Once the formation of the Ivanov reagent is complete, slowly add a solution of formaldehyde in the same anhydrous solvent.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding it to a mixture of crushed ice and sulfuric acid to protonate the magnesium salt of the product.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3-hydroxy-2-phenylpropanoic acid.

-

The crude product can be purified by recrystallization.

-

Step 2: Acetylation of 3-Hydroxy-2-phenylpropanoic Acid

The hydroxyl group of the synthesized tropic acid can be acetylated using acetic anhydride, a common and effective method for acetylating primary and secondary alcohols.

-

Materials:

-

3-Hydroxy-2-phenylpropanoic acid (from Step 1)

-

Acetic anhydride

-

A catalytic amount of a base (e.g., pyridine or 4-dimethylaminopyridine (DMAP)) or an acid (e.g., sulfuric acid). Alternatively, a solid catalyst like expansive graphite can be used for a more environmentally friendly approach.

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

-

-

Procedure:

-

Dissolve the 3-hydroxy-2-phenylpropanoic acid in anhydrous DCM in a round-bottom flask.

-

Add the catalyst (e.g., a few drops of pyridine or a catalytic amount of DMAP).

-

Slowly add acetic anhydride to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acidic byproducts.

-

Extract the product into an organic solvent like DCM or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Potential Applications and Biological Significance

While specific biological activities and signaling pathway involvements for this compound are not extensively documented, its structural features and the activities of related compounds suggest potential areas for investigation.

The broader class of arylpropionic acids is well-known for its pharmacological activities, with many compounds in this class being non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes. Although it is speculative, the arylpropionic acid scaffold within this compound suggests that it could be investigated for similar anti-inflammatory properties.

Furthermore, the parent compound, 3-phenylpropanoic acid, has been reported to exhibit antimicrobial and antifungal activities. This raises the possibility that this compound could also possess such properties, which would warrant further investigation.

It is noteworthy that the (R)-enantiomer of this compound is used in the analytical method development and quality control during the commercial production of Scopolamine, indicating its utility as a reference standard in the pharmaceutical industry.

Conclusion

This compound is a well-defined chemical entity with potential for further research and application. This guide has provided a detailed overview of its nomenclature, physicochemical properties, and a plausible synthetic route. While its specific biological functions remain to be fully elucidated, its structural relationship to pharmacologically active classes of compounds suggests that it may be a valuable subject for future studies in medicinal chemistry and drug development. The proposed synthetic protocol offers a practical approach for researchers to obtain this compound for further investigation.

References

The Diverse Biological Activities of Phenylpropanoic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction

Phenylpropanoic acid and its derivatives represent a class of organic compounds characterized by a phenyl group attached to a propanoic acid moiety. This chemical scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with a wide array of biological activities.[1][2][3] Phenylpropanoids are also naturally occurring plant secondary metabolites found in fruits, vegetables, and grains, where they play a role in protecting the plant from various stressors.[4][5] The versatility of the phenylpropanoic acid core allows for synthetic modifications that can fine-tune its pharmacological properties, leading to potent and selective drugs.[1][6][7] This technical guide provides an in-depth overview of the significant biological activities of these derivatives, focusing on their anti-inflammatory, anticancer, antimicrobial, and G-protein coupled receptor (GPCR) modulatory effects, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support researchers and drug development professionals.

Anti-inflammatory Activity: The Role of COX Inhibition

Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members like ibuprofen and ketoprofen.[6][8][9] The primary mechanism for their anti-inflammatory, analgesic, and antipyretic effects is the inhibition of cyclooxygenase (COX) enzymes.[8][10] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][10]

The therapeutic efficacy and side-effect profile, particularly gastrointestinal issues, of these derivatives often depend on their relative selectivity for the inducible COX-2 isoform over the constitutively expressed COX-1.[8] Research has focused on synthesizing novel derivatives with improved COX-2 selectivity and potency.[11][12] Some derivatives, like alminoprofen, may also exhibit activity against phospholipase A2 (PLA2), another key enzyme in the inflammatory cascade.[13]

Signaling Pathway: Prostaglandin Synthesis and Inhibition

The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins by COX enzymes and the inhibitory action of phenylpropanoic acid derivatives.

Quantitative Data: COX Inhibition

The following table summarizes the cyclooxygenase inhibitory activity of selected 2-(4-substitutedmethylphenyl)propanoic acid derivatives.[10][11]

| Compound | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | Reference |

| 6h | 2.07 (Ki) | 0.29 | [11] |

| 6l | 1.70 (Ki) | 0.25 | [11] |

| Ibuprofen | 4.81 | 13.92 | [10][11] |

| Nimesulide | 12.85 | 0.24 | [10][11] |

Experimental Protocol: Cyclooxygenase (COX) Inhibitory Assay

This protocol is based on a colorimetric COX inhibitor screening assay.[14]

-

Reagents and Materials: COX-1 or COX-2 enzyme, assay buffer, heme, arachidonic acid (substrate), a fluorescent probe (e.g., ADHP), test compounds, and a black 96-well microplate.[14]

-

Procedure:

-

Prepare serial dilutions of the test phenylpropanoic acid derivatives in the assay buffer.

-

To each well of the microplate, add 80 µL of Assay Buffer/Heme, 10 µL of the diluted test compound or control, and 10 µL of the COX-1 or COX-2 enzyme solution.

-

Mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to each well.

-

-

Data Acquisition: Immediately measure the fluorescence intensity using a microplate reader (Excitation = 535 nm, Emission = 590 nm) over time.[14]

-

Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time curve. Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity

Phenylpropanoic acid derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[15] Studies have demonstrated their cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (A549), small-cell lung carcinoma (H69), and its drug-resistant counterpart (H69AR).[15][16]

The proposed mechanisms of action are diverse. For instance, 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives are suggested to exert their effects by targeting and inhibiting key signaling proteins like Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[15][16] Inhibition of these proteins can disrupt critical downstream pathways that promote cancer cell proliferation and survival.[16]

Signaling Pathway: Proposed Anticancer Mechanism

This diagram illustrates a potential mechanism where phenylpropanoic acid derivatives inhibit SIRT2 and EGFR, leading to reduced cell proliferation.

Quantitative Data: Antiproliferative Activity

The table below presents the antiproliferative activity of selected 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives against various lung cancer cell lines.[15]

| Compound | Cell Line | IC₅₀ (µM) | Cell Viability (%) at 100 µM | Reference |

| 21 | A549 | 5.42 | - | [15] |

| 21 | H69 | - | 18.3 | [15] |

| 21 | H69AR | - | 23.5 | [15] |

| 22 | A549 | 2.47 | - | [15] |

| 22 | H69 | - | 33.9 | [15] |

| 22 | H69AR | - | 28.5 | [15] |

| Cisplatin | A549 | >100 | 65.9 | [16] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]

-

Cell Culture: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial reductase enzymes in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC₅₀ value is determined by plotting cell viability against the log concentration of the compound.

Workflow: MTT Assay

Antimicrobial Activity

Phenylpropanoic acid derivatives have also demonstrated significant potential as antimicrobial agents.[4][5] Various synthesized series have shown structure-dependent activity against a broad spectrum of pathogens, including ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species.[17]

The antimicrobial effect often increases with the lipophilicity of the molecule, for instance, by increasing the length of an alkyl chain in phenolic acid esters.[18] The mechanism of action can vary, but for phenolic compounds, it often involves disruption of the bacterial cell membrane.[18]

Quantitative Data: Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values for novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against selected microbial strains.[17]

| Compound | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | E. coli MIC (µg/mL) | C. auris MIC (µg/mL) | Reference |

| 15 | 1 | < 0.5 | 8 | 16 | [17] |

| 29 | 16 | > 64 | > 64 | 16 | [17] |

| 30 | 16 | 16 | 32 | 16 | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the serial dilution method used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[19]

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound, as well as to a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Reading Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The results can also be read using a plate reader to measure absorbance.

Modulation of G-Protein Coupled Receptors (GPCRs)

The phenylpropanoic acid scaffold has demonstrated remarkable versatility in targeting GPCRs, a critical family of drug targets.[1] Depending on the substitutions on the core structure, these derivatives can act as either agonists or antagonists for different receptors.[1]

For example, certain derivatives act as potent agonists of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[20][21][22] GPR40 is a key regulator of glucose-stimulated insulin secretion in pancreatic β-cells, making its agonists attractive candidates for the treatment of type 2 diabetes.[21][22] Conversely, other series of phenylpropanoic acid derivatives have been identified as potent antagonists of GPR34, a receptor implicated in inflammatory and neurological disorders.[1]

Signaling Pathway: GPR40 (FFAR1) Agonism

The diagram below shows how a phenylpropanoic acid agonist activates the GPR40 receptor in pancreatic β-cells, leading to insulin secretion.

Quantitative Data: GPCR Modulatory Activity

This table summarizes the activity of representative phenylpropanoic acid derivatives on GPR34 and GPR40/FFA1.

| Compound | Target | Assay Type | Activity (IC₅₀/EC₅₀) | Reference |

| 5e | GPR34 Antagonist | GloSensor cAMP | 0.680 µM | [1] |

| 5e | GPR34 Antagonist | Tango Assay | 0.059 µM | [1] |

| Compound 7 | FFA1 Agonist | - | 82 nM | [21] |

| Compound 14 | FFA1 Agonist | - | 79 nM | [21] |

| Compound 15 | FFA1 Agonist | - | 88 nM | [21] |

| TAK-875 | FFA1 Agonist | - | 95.1 nM | [21] |

Experimental Protocols: GPCR Activity Assays

a) GloSensor™ cAMP Assay (for GPR34 Antagonism) [1]

This assay quantifies changes in intracellular cyclic AMP (cAMP) levels, often used for Gi-coupled receptors.

-

Cell Line: Use a cell line (e.g., CHO-K1) stably co-expressing the human GPR34 receptor and the GloSensor™-22F cAMP biosensor.

-

Procedure: Seed the cells in a white, clear-bottom 96-well plate. Incubate the cells with the GloSensor™ cAMP reagent. Add the antagonist test compounds, followed by an agonist (e.g., forskolin) to stimulate cAMP production.

-

Detection: Measure luminescence using a plate reader. Antagonists will inhibit the agonist-induced increase in the luminescent signal.

-

Analysis: Calculate IC₅₀ values from the concentration-response curves.

b) Calcium Flux Assay (for GPR40 Agonism) [1]

This assay measures changes in intracellular calcium, a hallmark of Gq-coupled receptor activation.

-

Cell Line: Use a cell line (e.g., CHO) stably expressing the human GPR40 receptor.

-

Procedure: Plate the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Detection: Add the agonist test compounds and monitor the change in fluorescence over time using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Analysis: Determine EC₅₀ values from the concentration-response curves.

Conclusion

The phenylpropanoic acid scaffold is a remarkably versatile and "tunable" platform in drug discovery.[1] Its derivatives have demonstrated a broad spectrum of potent biological activities, including anti-inflammatory, anticancer, antimicrobial, and GPCR-modulating effects. The choice of substituents on the core structure is critical in dictating the target specificity and pharmacological action.[1][23] For researchers and drug development professionals, this chemical class continues to be a rich source of lead compounds and promising therapeutic candidates for a wide range of diseases, from inflammatory disorders and cancer to type 2 diabetes and infectious diseases.[6][21][23] Further exploration through synthesis, biological evaluation, and structure-activity relationship studies will undoubtedly unlock new therapeutic applications for this privileged scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylpropanoic acids | Fisher Scientific [fishersci.com]

- 4. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory mechanism of alminoprofen: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | MDPI [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - East China Normal University [pure.ecnu.edu.cn:443]

- 23. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Phenylpropanoic Acid in Nature: A Technical Guide to Its Sources, Analysis, and Biological Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropanoic acid, also known as hydrocinnamic acid, is a carboxylic acid belonging to the phenylpropanoid class of natural compounds. It is a white, crystalline solid with a characteristic sweet, floral scent. Beyond its aromatic properties, phenylpropanoic acid and its derivatives are of significant interest to the scientific community due to their widespread natural occurrence and diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of phenylpropanoic acid, detailed methodologies for its extraction and quantification, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and harness the potential of this versatile molecule.

Natural Occurrence and Sources of Phenylpropanoic Acid

Phenylpropanoic acid is found across various domains of life, including the plant and microbial kingdoms, as well as being a metabolic product in animals and humans. Its presence can be attributed to both endogenous biosynthesis and microbial metabolism of dietary precursors.

Plant Kingdom

Phenylpropanoic acid and its hydroxylated and methoxylated derivatives are key intermediates and end-products of the phenylpropanoid pathway in plants. This pathway is central to the biosynthesis of a vast array of secondary metabolites, including lignins, flavonoids, and coumarins. While it is found in small amounts in many plants, specific species have been identified as notable sources.

Table 1: Quantitative Data on Phenylpropanoic Acid and its Derivatives in Plant Sources

| Plant Species | Compound | Concentration | Reference(s) |

| Cistus ladanifer | Phenylpropanoic acid esters | Present in essential oil | [1] |

| Hoya crassipes | 3-Phenylpropionic acid | Reported as present | |

| Hoya pseudolanceolata | 3-Phenylpropionic acid | Reported as present | |

| Aloe africana | 3-Phenylpropionic acid | Reported as present | [2] |

| Cerbera manghas | Cerberic acids A and B (derivatives) | Isolated from bark | |

| Syzygium samarangense (Wax apple) | trans-Cinnamic acid (precursor) | 11.46-24.69 mg/kg | [3] |

| Syzygium samarangense (Wax apple) | p-Coumaric acid (derivative) | 0.92-1.45 mg/kg | [3] |

| Syzygium samarangense (Wax apple) | Caffeic acid (derivative) | 2.31-5.32 mg/kg | [3] |

| Syzygium samarangense (Wax apple) | Ferulic acid (derivative) | 8.86-20.58 mg/kg | [3] |

| Syzygium samarangense (Wax apple) | Sinapic acid (derivative) | 9.48-22.62 mg/kg | [3] |

Microbial World

Microorganisms are significant producers of phenylpropanoic acid, primarily through the metabolism of aromatic amino acids like phenylalanine. Gut microbiota, in particular, play a crucial role in converting dietary precursors into phenylpropanoic acid, which can then be absorbed by the host.

Table 2: Quantitative Data on Phenylpropanoic Acid and its Derivatives in Microbial Sources

| Microbial Source | Compound | Concentration/Yield | Reference(s) |

| Escherichia coli (engineered) | trans-Cinnamic acid | 78.81 mg/L | |

| Escherichia coli (engineered) | p-Coumaric acid | 34.67 mg/L | |

| Clostridium sporogenes | 3-Phenylpropionic acid | Produced from cinnamic acid | [4] |

| Arthrobacter humicola | 3-Phenylpropionic acid | Produced in culture | |

| Streptomyces sp. | 3-Phenylpropionic acid | Produced in culture | |

| Human Gut Microbiota (in vitro fermentation of apple matrices) | 3-Phenylpropionic acid | ~0.02 - 0.1 mM after 48h | |

| Human Gut Microbiota (cecal contents of mice) | 3-Phenylpropionic acid | Higher in certain mouse strains | [5][6][7] |

Fermented Foods and Beverages

The fermentation process, driven by microbial activity, can lead to the formation of phenylpropanoic acid in various food products.

Table 3: Quantitative Data on Phenylpropanoic Acid in Fermented Products

| Fermented Product | Compound | Concentration | Reference(s) |

| Fermented Soybean Products (Doenjang) | Propionic acid (related compound) | N.D. to 309.14 ppm | [8] |

| Fermented Soybean Products (Cheonggugjang) | Propionic acid (related compound) | N.D. to 113.07 ppm | [8] |

| Fermented Soybean Products (Gochujang) | Propionic acid (related compound) | N.D. to 49.29 ppm | [8] |

| Fermented Soybean Products (Ganjang) | Propionic acid (related compound) | N.D. to 144.67 ppm | [8] |

| Beer | 3-Phenylpropanoic acid | Found in highest concentration among tested foods | [1] |

Experimental Protocols

Accurate and reproducible quantification of phenylpropanoic acid from complex natural matrices requires robust and validated experimental protocols. This section details methodologies for extraction and analysis.

Extraction of Phenylpropanoic Acid from Plant Material

Protocol: Solvent Extraction of Phenylpropanoic Acid from Plant Leaves

This protocol is a general method that can be adapted for various plant materials.

-

Sample Preparation:

-

Harvest fresh plant leaves and wash them with deionized water to remove any surface contaminants.

-

Freeze-dry the leaves to preserve the chemical integrity of the compounds.

-

Grind the dried leaves into a fine powder using a mortar and pestle or a mechanical grinder.

-

-

Extraction:

-

Weigh approximately 1 gram of the powdered plant material into a conical flask.

-

Add 20 mL of 80% methanol (v/v) to the flask.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Alternatively, perform maceration by shaking the mixture on an orbital shaker at 150 rpm for 24 hours at room temperature.[9]

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to separate the solid plant debris.

-

Collect the filtrate and repeat the extraction process on the residue two more times to ensure complete extraction.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.

-

-

Liquid-Liquid Partitioning (Optional, for purification):

-

Resuspend the crude extract in 50 mL of deionized water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Phenylpropanoic acid is expected to partition into the moderately polar fractions.

-

Collect each fraction and evaporate the solvent to yield purified fractions.

-

Quantification of Phenylpropanoic Acid

Protocol: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of phenylpropanoic acid in plant extracts and microbial broths.

-

Instrumentation and Columns:

-

An HPLC system equipped with a UV-Vis detector.

-

A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

A gradient elution can be optimized, for example:

-

0-5 min: 10% B

-

5-20 min: 10-50% B

-

20-25 min: 50-10% B

-

25-30 min: 10% B

-

-

Flow rate: 1.0 mL/min.

-

Column temperature: 30°C.

-

-

Detection:

-

Set the UV detector to a wavelength of 210 nm for the detection of phenylpropanoic acid.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of phenylpropanoic acid standard in methanol (1 mg/mL).

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Dissolve the dried extracts in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

-

Quantification:

-

Inject the standards and samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of phenylpropanoic acid in the samples by interpolating their peak areas on the calibration curve.

-

Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and selectivity, particularly for volatile compounds. Derivatization is necessary for non-volatile compounds like phenylpropanoic acid.

-

Derivatization:

-

Dry a known amount of the extract or sample under a stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried sample.

-

Seal the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative of phenylpropanoic acid.[10]

-

-

Instrumentation and Conditions:

-

A GC-MS system with a capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector temperature: 250°C.

-

Oven temperature program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

MS transfer line temperature: 280°C.

-

Ion source temperature: 230°C.

-

Scan range: m/z 50-500.

-

-

Quantification:

-

Prepare and derivatize a series of phenylpropanoic acid standards.

-

Analyze the derivatized standards and samples by GC-MS.

-

Use selected ion monitoring (SIM) for specific fragment ions of the derivatized phenylpropanoic acid to enhance sensitivity and selectivity.

-

Construct a calibration curve and quantify the analyte in the samples as described for the HPLC-UV method.

-

Signaling Pathways and Biological Interactions

Phenylpropanoic acid is not merely a passive metabolite; it actively participates in and modulates key biological signaling pathways. Understanding these interactions is crucial for elucidating its physiological roles and therapeutic potential.

Phenylpropanoid Biosynthesis Pathway

In plants, phenylpropanoic acid is a central component of the phenylpropanoid pathway, which originates from the amino acid phenylalanine. This pathway is responsible for the synthesis of a wide variety of essential compounds.

This diagram illustrates the conversion of phenylalanine to key intermediates like cinnamic acid and p-coumaroyl-CoA, which then serve as precursors for various classes of secondary metabolites, including phenylpropanoic acid itself through a reduction step. The enzymes phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL) are critical regulators of this pathway.[10][11]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A significant finding in recent years is the role of gut microbiota-derived 3-phenylpropanoic acid as a signaling molecule that activates the aryl hydrocarbon receptor (AhR).[12] The AhR is a ligand-activated transcription factor involved in regulating xenobiotic metabolism, immune responses, and gut homeostasis.

As depicted, 3-phenylpropanoic acid, produced by gut bacteria, can enter host cells and bind to the cytosolic AhR complex. This binding event leads to the dissociation of chaperone proteins and the translocation of the activated AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway has been implicated in the enhancement of intestinal epithelial barrier function.[7][13][14][15]

Conclusion

Phenylpropanoic acid is a naturally occurring compound with a broad distribution across the plant and microbial kingdoms and is an important metabolite in animals. Its presence in the diet and its production by the gut microbiota highlight a significant interplay between diet, microbiome, and host physiology. The detailed experimental protocols provided in this guide offer a foundation for the accurate extraction and quantification of phenylpropanoic acid from diverse natural sources. Furthermore, the elucidation of its role in key signaling pathways, such as the phenylpropanoid biosynthesis and AhR signaling, opens up new avenues for research into its potential applications in pharmaceuticals, nutraceuticals, and functional foods. This technical guide serves as a comprehensive resource to facilitate further exploration of this fascinating and biologically active molecule.

References

- 1. scispace.com [scispace.com]

- 2. Aloe africana (ALFAI)[Overview]| EPPO Global Database [gd.eppo.int]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mzinterpretation.com [mzinterpretation.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. researchgate.net [researchgate.net]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. Gut microbiota-derived 3-phenylpropionic acid promotes intestinal epithelial barrier function via AhR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species | MDPI [mdpi.com]

Physical and chemical properties of 3-Acetoxy-2-phenylpropanoic acid

An In-depth Technical Guide to 3-Acetoxy-2-phenylpropanoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Properties

This compound is a chiral organic compound. Its properties can vary depending on the specific stereoisomer. The racemic mixture and the (R)-enantiomer are of particular interest in chemical synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |

| Molecular Weight | 208.21 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 94-97 °C | |

| Density | 1.23 g/cm³ | |

| Solubility | Slightly soluble in water; soluble in most organic solvents | |

| pKa | ~3-4 | [4] |

| Purity | ≥99% (Analytical Grade) | |

| CAS Number | 14510-36-2 (unspecified isomer)[5], 37504-67-9 (unspecified isomer)[6], 131682-38-7 ((R)-enantiomer)[7] |

Note on Isomers: Several CAS numbers are associated with acetoxy-phenylpropanoic acid derivatives, highlighting the importance of specifying the isomer. For instance, CAS 69056-25-3 corresponds to the constitutional isomer 2-Acetoxy-3-phenylpropanoic acid[8].

Spectral Data

Table 2: Spectral Data for 3-Phenylpropanoic Acid

| Data Type | Key Features | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.34 – 7.17 (m, 5H, Ar-H), 2.97 (t, J = 7.8 Hz, 2H, Ar-CH₂), 2.69 (t, J = 7.8 Hz, 2H, CH₂-COOH) | [9] |

| ¹³C NMR | Signals for aromatic carbons, methylene carbons, and the carboxylic acid carbon are expected. | [10] |

| Mass Spectrometry | Fragmentation patterns can be used to confirm the structure. | [11] |

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, a comprehensive, multi-step synthesis for a structurally similar and pharmaceutically relevant compound, (S)-2-acetylthio-3-phenylpropanoic acid, starting from L-phenylalanine, is provided below. This protocol illustrates key chemical transformations that are applicable to the synthesis of phenylpropanoic acid derivatives.

Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from L-phenylalanine

This synthesis involves three main stages: diazotization and bromination, chiral inversion, and nucleophilic substitution[2].

Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid

-

Reaction: Diazotization of L-phenylalanine followed by bromination.

-

Procedure: A detailed procedure would involve the reaction of L-phenylalanine with sodium nitrite in the presence of a bromide source and a strong acid.

Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid

-

Reaction: Crystallization-induced diastereomeric resolution using (R)-bornylamine.

-

Procedure:

-

To a solution of (S)-2-bromo-3-phenylpropanoic acid in acetonitrile, add tetraethylammonium bromide.

-

Slowly add a solution of (R)-bornylamine (approximately 0.95-1.0 equivalents) in acetonitrile to the mixture at 50-60 °C over 24 hours.

-

Continue to stir the resulting slurry for an additional 24 hours at the same temperature.

-

Cool the mixture to room temperature and filter the solid precipitate, which is the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.

-

To isolate the free acid, dissolve the diastereomeric salt in water and acidify with methanesulfonic acid.

-

Extract the (R)-2-bromo-3-phenylpropanoic acid with a suitable organic solvent like MTBE[2].

-

Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid

-

Reaction: Nucleophilic substitution of the (R)-bromo intermediate with potassium thioacetate.

-

Procedure:

-

Dissolve (R)-2-bromo-3-phenylpropanoic acid in a suitable solvent (e.g., acetone or dimethylformamide).

-

Add potassium thioacetate to the solution and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 1-2.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize from a suitable solvent like heptane to yield pure (S)-2-acetylthio-3-phenylpropanoic acid[2].

-

General Synthesis of 2-Phenylpropionic Acids

Another relevant synthetic approach involves the mono-c-methylation of arylacetonitriles followed by hydrolysis[12][13].

Experimental Workflow for General Synthesis of 2-Phenylpropionic Acid

Caption: General synthetic workflow for 2-arylpropionic acids.

Mandatory Visualizations

Synthetic Pathway for (S)-2-acetylthio-3-phenylpropanoic acid

Caption: Synthetic pathway for (S)-2-acetylthio-3-phenylpropanoic acid.

Biological Activity

Direct studies on the biological activity and signaling pathways of this compound are limited. However, information on its enantiomers and related compounds provides insights into its potential applications.

-

Pharmaceutical Intermediate: The (R)-enantiomer, (R)-3-Acetoxy-2-phenylpropanoic acid (CAS: 131682-38-7), is utilized as a reference standard in the analytical method development and quality control for the commercial production of Scopolamine, an anticholinergic drug[7].

-

Antimicrobial and Antifungal Properties of Related Compounds: The parent compound, 3-phenylpropionic acid, has demonstrated antimicrobial activity against various bacteria, including Bacillus cereus, E. coli, and Staphylococcus aureus, as well as antifungal activity against fungi such as Aspergillus niger and Candida albicans[14].

-

Anticancer Potential of Derivatives: Novel derivatives of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid have been synthesized and are being investigated as potential anticancer agents that target SIRT2 and EGFR[15].

Currently, there is no specific information available regarding the signaling pathways directly modulated by this compound. Research into the biological effects of this compound and its derivatives is an area for potential future investigation.

References

- 1. Synthesis routes of 3-Ethoxy-3-oxo-2-phenylpropanoic acid [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]

- 4. This compound|CAS 14510-36-2 [benchchem.com]

- 5. This compound - Cas No: 14510-36-2, Purity 98%, Molecular Weight 208.2, Appearance Solid at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. This compound | CAS#:37504-67-9 | Chemsrc [chemsrc.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 2-Acetoxy-3-phenylpropanoic acid | C11H12O4 | CID 11106576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]

- 10. 3-Phenylpropionic acid(501-52-0) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]

- 14. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

Chlorinated Derivatives of 3-Phenylpropanoic Acid: A Technical Guide to their Antimicrobial Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial properties of chlorinated derivatives of 3-phenylpropanoic acid. The emergence of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Chlorinated phenylpropanoic acids, naturally occurring or synthetic, represent a promising class of compounds with demonstrated activity against clinically relevant pathogens. This document summarizes key quantitative data on their antimicrobial efficacy, details the experimental protocols for their evaluation, and visualizes the workflow for assessing their biological activity.

Antimicrobial Activity of Chlorinated 3-Phenylpropanoic Acid Derivatives

Recent studies have focused on the isolation and characterization of chlorinated 3-phenylpropanoic acid derivatives from natural sources, such as marine actinomycetes.[1][2][3][4] These investigations have revealed significant and selective antimicrobial activities. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A study on compounds isolated from Streptomyces coelicolor LY001, a marine actinomycete purified from the sponge Callyspongia siphonella, identified three new natural chlorinated derivatives of 3-phenylpropanoic acid.[1][2][3][4] These compounds are:

-

3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (Compound 1)

-

3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester (Compound 2)

-

3-(3-chloro-4-hydroxyphenyl)propanoic acid (Compound 3)

The antimicrobial activities of these compounds, along with related non-chlorinated analogs, were evaluated against a panel of pathogenic microbes. The results, summarized in the table below, highlight the potential of these chlorinated derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of 3-Phenylpropanoic Acid Derivatives [1]

| Compound | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) | Candida albicans (μg/mL) |

| 1: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | 16 | >250 | >250 |

| 2: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | 32 | 64 | >250 |

| 3: 3-(3-chloro-4-hydroxyphenyl)propanoic acid | 64 | 32 | >250 |

| 4: 3-phenylpropanoic acid | 128 | 128 | >250 |

| 5: E-cinnamic acid | 64 | 64 | 128 |

| Ampicillin (positive control) | 4 | 2 | - |

| Amphotericin B (positive control) | - | - | 4 |

Data extracted from a study on compounds isolated from Streptomyces coelicolor LY001.[1]

The data indicates that 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (Compound 1) displayed the most potent activity against E. coli with an MIC of 16 µg/mL.[1] Compounds 2 and 3 also showed notable activity against E. coli and S. aureus.[1] Interestingly, the non-chlorinated parent compound, 3-phenylpropanoic acid (Compound 4), exhibited weaker activity, suggesting that the chlorine substituents play a crucial role in the antimicrobial effect.

Experimental Protocols

The determination of the antimicrobial efficacy of the chlorinated 3-phenylpropanoic acid derivatives was carried out using a standardized microdilution method.[1] This section details the methodology employed.

Microbial Strains

The following microbial strains were used for the antimicrobial assays:

-

Escherichia coli (ATCC 25922)

-

Staphylococcus aureus (ATCC 25923)

-

Candida albicans (ATCC 90028)

Inoculum Preparation

Bacterial strains were grown on Mueller-Hinton agar plates at 37°C for 24 hours. Fungal strains were grown on Sabouraud dextrose agar plates at 30°C for 48 hours. Colonies were then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The suspensions were further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

Microdilution Assay

The Minimum Inhibitory Concentrations (MICs) of the compounds were determined using the broth microdilution method in 96-well microtiter plates.

-

Preparation of Compound Dilutions: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi to achieve a range of final concentrations.

-

Inoculation: Each well of the microtiter plate was inoculated with the prepared microbial suspension.

-

Controls: Positive controls (microorganisms with no compound) and negative controls (broth with no microorganisms) were included on each plate. Ampicillin was used as a positive control for bacteria, and Amphotericin B was used as a positive control for the fungus.[1]

-

Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for Candida albicans.

-

Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the antimicrobial effects of the chlorinated 3-phenylpropanoic acid derivatives.

Conclusion and Future Directions

The chlorinated derivatives of 3-phenylpropanoic acid have demonstrated promising antimicrobial activities, particularly against Gram-negative and Gram-positive bacteria. The structure-activity relationship suggests that the presence and position of chlorine atoms on the phenyl ring are critical for their biological function. Further research is warranted to elucidate the mechanism of action of these compounds, which could involve disruption of the cell membrane, inhibition of essential enzymes, or other cellular targets. Optimization of the lead compounds through medicinal chemistry approaches could lead to the development of novel and effective antimicrobial agents to combat the growing threat of antibiotic resistance.

References

- 1. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete <i>Streptomyces</i> <i>coelicolor</i> LY001 [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Phenylpropanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenylpropanoic acid and its derivatives have long been a cornerstone of medicinal chemistry, yielding a diverse array of therapeutic agents. This technical guide delves into recent discoveries, focusing on novel derivatives with promising applications in metabolic disorders, inflammation, infectious diseases, and oncology. It provides a comprehensive overview of their synthesis, biological activity, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Quantitative Biological Activity of Novel Phenylpropanoic Acid Derivatives

The following tables summarize the in vitro and in vivo activities of recently developed phenylpropanoic acid derivatives across various therapeutic targets.

Table 1: GPR40/FFA1 Agonist Activity

| Compound | Target | Assay | EC50 (nM) | Reference |

| Compound 7 | FFA1 | Calcium Mobilization | 82 | [1] |

| Compound 14 | FFA1 | Calcium Mobilization | 79 | [1] |

| Compound 15 | FFA1 | Calcium Mobilization | 88 | [1] |

| TAK-875 | FFA1 | Calcium Mobilization | 95.1 | [1] |

| 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid (35) | GPR40 | Calcium Mobilization | Potent Agonist | [2] |

Table 2: PPARα Agonist Activity

| Compound | Target | Assay | EC50 (nM) | Reference |

| RM-KT-01 | hPPARα | Transactivation Assay | 78 | [3] |

Table 3: COX Inhibitory Activity

| Compound | Target | Inhibition (%) vs. Ibuprofen | Reference |

| 6h | COX-1 & COX-2 | Better than ibuprofen | [4] |

| 6l | COX-1 & COX-2 | Better than ibuprofen | [4] |

Table 4: Anticancer Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 21 | A549 (Lung Cancer) | Cytotoxicity | 5.42 | [5] |

| 22 | A549 (Lung Cancer) | Cytotoxicity | 2.47 | [5] |

| 25 | A549 (Lung Cancer) | Cytotoxicity | Low micromolar | [5] |

| 26 | A549 (Lung Cancer) | Cytotoxicity | Low micromolar | [5] |

| Cisplatin | A549 (Lung Cancer) | Cytotoxicity | Higher than test compounds | [5] |

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of the highlighted phenylpropanoic acid derivatives.

Synthesis of GPR40/FFA1 Agonists (General Scheme)

The synthesis of phenylpropanoic acid derivatives as GPR40/FFA1 agonists often involves a multi-step process. A representative, generalized workflow is depicted below.[1][2]

Detailed Steps:

-

Coupling Reaction: A key step often involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to connect the phenylpropanoic acid core with other aromatic or heterocyclic moieties.

-

Modification of Side Chains: Subsequent steps involve the chemical modification of side chains to introduce polar functionalities aimed at improving pharmacokinetic properties and reducing cytotoxicity.[2]

-

Ester Hydrolysis: The final step is typically the saponification of an ester precursor to yield the free carboxylic acid, which is crucial for activity.

In Vitro Evaluation of GPR40/FFA1 Agonist Activity

The agonist activity of the synthesized compounds on GPR40/FFA1 is commonly assessed using a calcium mobilization assay in a cell line overexpressing the receptor.[1][2]

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human GPR40/FFA1 receptor are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration.

-

Compound Addition: The synthesized phenylpropanoic acid derivatives are added to the cells at varying concentrations.

-

Fluorescence Measurement: Changes in intracellular calcium levels are monitored by measuring the fluorescence intensity using a microplate reader.

-

Data Analysis: The concentration-response curves are plotted, and the EC50 values are calculated to determine the potency of the compounds.

Synthesis of Dual COX Inhibitory-Antibacterial Agents

The synthesis of 2-(4-substitutedmethylphenyl)propionic acid derivatives involves the modification of a starting phenylpropanoic acid.[4]

General Procedure:

-

Esterification: The carboxylic acid group of 2-(4-bromomethylphenyl)propanoic acid is protected, typically as a methyl ester.

-

Nucleophilic Substitution: The bromo-methyl group is then reacted with various nucleophiles (e.g., thiols) to introduce diverse substituents.

-

Hydrolysis: The ester group is hydrolyzed back to the carboxylic acid to yield the final products.

In Vitro COX Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 is determined using a colorimetric inhibitor screening assay.[4]

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Synthesis of Anticancer Thiazole Derivatives